6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride
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Overview
Description
6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride is a heterocyclic compound that contains both thiazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions . The reaction proceeds through the formation of an intermediate thiazolidine, which undergoes cyclization to form the thiazolopyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory compound.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar core structure but may have different substituents.
Thiazolo[3,2-a]benzimidazoles: These compounds have a benzimidazole ring instead of a pyridine ring.
Thiazolo[3,2-a]pyrimidines: These compounds contain a pyrimidine ring instead of a pyridine ring.
Uniqueness
6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride is unique due to its specific combination of thiazole and pyridine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
66201-73-8 |
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Molecular Formula |
C7H9ClN2S |
Molecular Weight |
188.68 g/mol |
IUPAC Name |
2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-4-ium-6-amine;chloride |
InChI |
InChI=1S/C7H9N2S.ClH/c8-6-1-2-7-9(5-6)3-4-10-7;/h1-2,5H,3-4,8H2;1H/q+1;/p-1 |
InChI Key |
HTLDIBYLJBDNNP-UHFFFAOYSA-M |
Canonical SMILES |
C1CSC2=[N+]1C=C(C=C2)N.[Cl-] |
Origin of Product |
United States |
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